3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane
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Overview
Description
3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane is an organic compound characterized by the presence of a dichlorophenyl group, a methyl group, and a nitrooxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane typically involves the reaction of 2,3-dichlorophenyl derivatives with suitable reagents to introduce the nitrooxirane moiety. One common method involves the reaction of 2,3-dichlorophenylacetic acid with nitromethane under basic conditions to form the corresponding nitro compound, which is then cyclized to form the nitrooxirane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The dichlorophenyl group may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenyl isothiocyanate
- 2,3-Dichlorophenylpiperazine
- 2,3-Dichlorophenylacetic acid
Uniqueness
3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane is unique due to the presence of the nitrooxirane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-2-methyl-2-nitrooxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c1-9(12(13)14)8(15-9)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKKYMPSYKINBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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